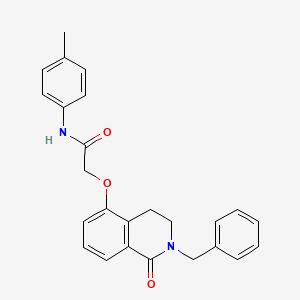

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-10-12-20(13-11-18)26-24(28)17-30-23-9-5-8-22-21(23)14-15-27(25(22)29)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHFXGKNBWXFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a benzylamine with an aldehyde.

Oxidation: The resulting tetrahydroisoquinoline is then oxidized to introduce the oxo group.

Acylation: The oxo-tetrahydroisoquinoline is acylated with p-tolyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

Reduction: Reduction reactions may convert the oxo group to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxy-tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2-benzyl and p-tolyl substituents. Key analogues include:

Notes:

- Steric and Electronic Effects : The p-tolyl group in the target compound provides a para-substituted aromatic ring, favoring planar interactions with hydrophobic binding pockets. In contrast, the m-tolyl variant may allow better solubility due to reduced symmetry.

Pharmacological and Biochemical Insights

- Tetrahydroisoquinoline Core: Shared with opioid receptor ligands (e.g., papaverine derivatives), though the benzyl and acetamide groups likely modulate selectivity .

- Acetamide Tail : The p-tolyl group’s electron-donating methyl may stabilize hydrogen bonding with serine or tyrosine residues in enzymes (e.g., kinase inhibitors).

Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a derivative of tetrahydroisoquinoline and has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.49 g/mol. Its structure features a tetrahydroisoquinoline moiety linked to an acetamide group, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.49 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired product. The reaction conditions often require careful optimization to ensure high yields and purity.

Biological Activity

Mechanism of Action:

The compound's biological activity is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity: It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects: Preliminary studies suggest antimicrobial properties against various bacterial strains.

- Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects: Its interaction with neural pathways suggests potential benefits in neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Study on Antioxidant Effects: A study published in Journal of Medicinal Chemistry highlighted that derivatives of tetrahydroisoquinoline possess significant antioxidant properties, which can be beneficial in mitigating oxidative damage in cells .

- Antimicrobial Activity Assessment: Research published in Phytotherapy Research demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Comparison with Related Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives:

| Compound | Biological Activity |

|---|---|

| 3,4-Dihydroisoquinolinone | Antidepressant effects |

| Indole derivatives | Anticancer properties |

| Ethyl 2-(benzylamino)acetate | Antimicrobial and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.